molecular formula C14H16N2O3 B1676913 Nadoxolol CAS No. 54063-51-3

Nadoxolol

Numéro de catalogue B1676913
Numéro CAS: 54063-51-3
Poids moléculaire: 260.29 g/mol
Clé InChI: UPZVYDSBLFNMLK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

Nadoxolol has a molecular formula of C14H16N2O3 . Its average mass is 260.288 Da and its monoisotopic mass is 260.116089 Da .

Applications De Recherche Scientifique

Cardiovascular Applications

Nadolol, a long-acting beta-adrenergic-blocking agent, has been extensively studied for its cardiovascular applications. In patients with chronic atrial fibrillation, nadolol effectively controlled spontaneous and exercise-provoked heart rates. This was demonstrated in a study where patients on digoxin showed significant reductions in heart rate when treated with nadolol (Dibianco et al., 1984). Furthermore, nadolol has been shown to have anti-arrhythmic properties by blocking beta-adrenergic receptors, as evidenced in experimental models of cardiac arrhythmias (Evans et al., 1976).

Pharmacokinetics and Chiral Separation

The pharmacokinetics of nadolol, a beta-blocker used in managing hypertension and angina pectoris, is of significant interest. A study focused on the liquid chromatographic retention behavior and enantiomeric separation of nadolol, which has three chiral centers and is marketed as an equal mixture of its four stereoisomers. This research helps in understanding the drug's pharmacokinetics and optimizing its therapeutic use (Wang & Ching, 2002).

Behavioral Health Application

A pilot study explored the efficacy of nadolol in managing aggression and/or inattention/overactivity in developmentally delayed individuals. This open-label study found significant improvements in overt categorical aggression among the subjects, indicating the potential of nadolol in this novel application area (Connor et al., 1997).

General Health and Whole-Body Composition

An interesting study on nadolol's impact on whole-body composition in patients with angina pectoris treated long-term with this nonselective beta-receptor blocking drug was conducted. This research aimed to investigate changes in body composition that might arise due to nadolol's potential impact on renal blood flow. The study concluded that no significant changes in body composition were observed over a year (Gray et al., 1986).

Propriétés

IUPAC Name

N',3-dihydroxy-4-naphthalen-1-yloxybutanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c15-14(16-18)8-11(17)9-19-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,17-18H,8-9H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZVYDSBLFNMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CC(=NO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(C/C(=N/O)/N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35991-93-6 (hydrochloride)
Record name Nadoxolol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90968903
Record name N,3-Dihydroxy-4-[(naphthalen-1-yl)oxy]butanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nadoxolol hydrochloride

CAS RN

54063-51-3
Record name Nadoxolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54063-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nadoxolol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,3-Dihydroxy-4-[(naphthalen-1-yl)oxy]butanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NADOXOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK43HU1689
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nadoxolol
Reactant of Route 2
Nadoxolol
Reactant of Route 3
Reactant of Route 3
Nadoxolol
Reactant of Route 4
Reactant of Route 4
Nadoxolol
Reactant of Route 5
Reactant of Route 5
Nadoxolol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Nadoxolol

Citations

For This Compound
179
Citations
G Misztal, L Przyborowski - … of Chromatography B: Biomedical Sciences and …, 1994 - Elsevier
A rapid, simple and accurate HPLC method is presented for the determination of nadoxolol in human plasma. Nadoxolol from plasma was successfully purified using an Adsorbex …
Number of citations: 6 www.sciencedirect.com
P Bernard, C Bedane, G Catanzano, J Robbe… - Dermatology, 1991 - karger.com
… rather than to nadoxolol. However, in … to nadoxolol reported by Plantin et al. [3], Despite the absence of a réintroduction test, we consider the present AGEP case as induced by nadoxolol…
Number of citations: 16 karger.com
G Misztal, A Gumieniczek - Acta Poloniae Pharmaceutica, 1994 - europepmc.org
Aprindine and nadoxolol extracted from plasma were separated by TLC method on silica gel by ascending technique on 5 x 20 cm and 2.5 x 7.5 cm microscopic slides and also by …
Number of citations: 2 europepmc.org
A Jaeger, J Kopferschmitt, P Sauder… - Toxicological …, 1982 - europepmc.org
Between 1976 and 1980, 35 cases of nadoxolol poisoning were collected from french antipoison centers. Acute intoxication was voluntary (50%) or accidental (50%). The ingested dose …
Number of citations: 2 europepmc.org
H Warembourg, G Ducloux - Lille Medical: Journal de la Faculte de …, 1976 - europepmc.org
[Clinical study of a new anti-arrhythmia agent: nadoxolol] - Abstract - Europe PMC … [Clinical study of a new anti-arrhythmia agent: nadoxolol] … https://en.wikipedia.org/wiki/Nadoxolol …
Number of citations: 1 europepmc.org
G Misztal, H Hopkala - Pharmazie, 1994 - pascal-francis.inist.fr
Determination of aprindine and nadoxolol in pharmaceuticals by HPLC … Determination of aprindine and nadoxolol in pharmaceuticals by HPLC … Nadoxolol …
Number of citations: 1 pascal-francis.inist.fr
JM Mussini - Presse Medicale (Paris, France: 1983), 1985 - europepmc.org
[Peripheral neuropathy during treatment with nadoxolol]. - Abstract - Europe PMC … [Peripheral neuropathy during treatment with nadoxolol]. … An atypical case due to nadoxolol? …
Number of citations: 3 europepmc.org
M Kapoor, N Anand, S Koul, SS Chimni, KS Manhas… - Bioorganic …, 2003 - Elsevier
(R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol are intermediates in the synthesis of β-adrenergic blocking agents and antihypertensive drugs such as propranolol and nadoxolol. …
Number of citations: 26 www.sciencedirect.com
P Coumel, P FRIOCOURT, J MUGICA… - Pacing and Clinical …, 1983 - Wiley Online Library
Six patients (5 men, 1 woman) with a history ranging from 3–16 years of resistant vagal atrial arrhythmias were treated by atrial pacing at a rate of 90Jmin. These patients have been …
Number of citations: 184 onlinelibrary.wiley.com
JC Roujeau, P Bioulac-Sage, C Bourseau… - Archives of …, 1991 - jamanetwork.com
• We retrospectively analyzed 63 observations collected in nine French departments of dermatology of an acute pustular dermatosis, recently named in the French literatureacute …
Number of citations: 810 jamanetwork.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.